HMN-214

Catalog No.
S530009
CAS No.
173529-46-9
M.F
C22H20N2O5S
M. Wt
424.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
HMN-214

CAS Number

173529-46-9

Product Name

HMN-214

IUPAC Name

N-(4-methoxyphenyl)sulfonyl-N-[2-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]phenyl]acetamide

Molecular Formula

C22H20N2O5S

Molecular Weight

424.5 g/mol

InChI

InChI=1S/C22H20N2O5S/c1-17(25)24(30(27,28)21-11-9-20(29-2)10-12-21)22-6-4-3-5-19(22)8-7-18-13-15-23(26)16-14-18/h3-16H,1-2H3/b8-7+

InChI Key

OCKHRKSTDPOHEN-BQYQJAHWSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

(E)-4-(2-(2-(N-acetyl-N-(4-methoxybenzenesulfonyl)amino)stilbazole)) 1-oxide, HMN-214

Canonical SMILES

CC(=O)N(C1=CC=CC=C1C=CC2=CC=[N+](C=C2)[O-])S(=O)(=O)C3=CC=C(C=C3)OC

Isomeric SMILES

CC(=O)N(C1=CC=CC=C1/C=C/C2=CC=[N+](C=C2)[O-])S(=O)(=O)C3=CC=C(C=C3)OC

The exact mass of the compound Hmn-214 is 424.10929 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of sulfonamide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

HMN-214 (CAS: 173529-46-9) is a structurally optimized, orally bioavailable stilbazole prodrug utilized primarily in preclinical oncology and chemoinformatics as an indirect Polo-like kinase 1 (PLK1) inhibitor[1]. Unlike conventional kinase inhibitors, HMN-214 undergoes in vivo conversion to its active metabolite, HMN-176, which disrupts the subcellular spatial distribution of PLK1 rather than binding to its ATP pocket[2]. For laboratory procurement and formulation, HMN-214 presents as a crystalline solid with a defined solubility profile requiring anhydrous DMSO (≥21.2 mg/mL) to prevent moisture-induced precipitation. Its primary procurement value lies in its pharmacokinetic profile for oral dosing regimens and its ability to bypass standard kinase resistance mechanisms in multidrug-resistant (MDR) tumor models [3].

Substituting HMN-214 with its active metabolite, HMN-176, or with direct PLK1 inhibitors like BI 2536 fundamentally compromises experimental design and in vivo processability [1]. While HMN-176 exhibits potent in vitro cytotoxicity, it lacks the pharmacokinetic properties required for sustained oral administration, making HMN-214 the mandatory precursor for in vivo xenograft models where stable systemic exposure without toxic accumulation is required [2]. Furthermore, replacing HMN-214 with generic ATP-competitive PLK1 inhibitors fails in multidrug-resistant (MDR) paradigms; HMN-214 downregulates MDR1 mRNA expression and avoids the ATP-binding pocket entirely, meaning it retains efficacy in taxane-resistant or kinase-mutated cell lines where standard direct inhibitors are subject to efflux or target-site resistance [3].

In Vivo Pharmacokinetic Suitability: Prodrug vs. Active Metabolite

For in vivo applications, HMN-214 is specifically engineered to overcome the delivery limitations of its active metabolite, HMN-176. Pharmacokinetic studies demonstrate that oral administration of HMN-214 (e.g., 20-33 mg/kg p.o. in murine models) results in efficient conversion to HMN-176 with dose-proportional increases in AUC, without the toxic accumulation observed with repeated direct dosing of the metabolite [1]. This makes HMN-214 the required procurement choice for continuous oral dosing schedules (e.g., 5-day to 21-day regimens) in xenograft models [2].

Evidence DimensionIn vivo systemic exposure and accumulation
Target Compound DataHMN-214: Dose-proportional AUC increase via oral route with no toxic metabolite accumulation
Comparator Or BaselineHMN-176 (Active Metabolite): Unsuitable for sustained oral dosing due to suboptimal PK profile
Quantified DifferenceHMN-214 enables continuous 21-day oral dosing schedules (up to 8 mg/m2/d in clinical models) without cumulative toxicity
ConditionsIn vivo pharmacokinetic profiling and repeated oral dosing schedules

Buyers must procure the HMN-214 prodrug rather than the HMN-176 metabolite to ensure viable oral formulation and reproducible systemic exposure in animal models.

Mechanistic Differentiation: Spatial Inhibition vs. ATP-Competitive Binding

Unlike conventional PLK1 inhibitors such as BI 2536 or Volasertib, which directly bind the ATP pocket (IC50 ~0.8-1 nM), HMN-214 acts indirectly by altering the subcellular spatial orientation of PLK1 [1]. Upon conversion to HMN-176, it functions as an 'anticentrosome' agent, disrupting mitotic spindle assembly without directly inhibiting the enzymatic activity of PLK1 [2]. This non-ATP-competitive mechanism is critical for researchers targeting kinase-resistant mutations where standard ATP-competitive inhibitors lose efficacy.

Evidence DimensionMechanism of PLK1 target engagement
Target Compound DataHMN-214/176: Indirect spatial redistribution of PLK1 (anticentrosome activity)
Comparator Or BaselineBI 2536 / Volasertib: Direct ATP-competitive enzymatic inhibition (IC50 ~0.87 nM)
Quantified DifferenceHMN-214 avoids the ATP-binding pocket entirely, bypassing pocket-specific resistance mutations
ConditionsSubcellular localization and kinase enzymatic assays

Procuring HMN-214 provides a distinct mechanistic tool for bypassing ATP-pocket resistance, essential for advanced kinase inhibitor screening workflows.

Efficacy in Multidrug-Resistant (MDR) Phenotypes

HMN-214 demonstrates a distinct capacity to restore chemosensitivity in multidrug-resistant tumor models, providing a measurable advantage over standard chemotherapeutics like paclitaxel or vincristine. In nude mice bearing multidrug-resistant KB-A.1 xenografts, oral administration of HMN-214 (10-20 mg/kg) significantly decreased MDR1 mRNA expression [1]. Its active metabolite, HMN-176, targets the transcription factor NF-Y to suppress MDR1 promoter-driven expression (effective at 3-300 nM in HeLa cells), yielding a lower resistance index compared to standard agents .

Evidence DimensionMDR1 expression and resistance index
Target Compound DataHMN-214/176: Dose-dependent suppression of MDR1 mRNA and low resistance index
Comparator Or BaselineStandard chemotherapeutics (Paclitaxel/Vincristine): High resistance index and susceptibility to P-glycoprotein efflux
Quantified DifferenceHMN-214 (10-20 mg/kg p.o.) actively downregulates MDR1 expression, restoring sensitivity in KB-A.1 resistant lines
ConditionsIn vivo KB-A.1 multidrug-resistant xenograft models and in vitro MDR1 promoter assays

This compound is the optimal procurement choice for laboratories specifically modeling multidrug resistance and P-glycoprotein efflux evasion.

Formulation Processability and Solvent Dependency

The processability of HMN-214 is highly dependent on solvent quality. While it achieves a solubility of ≥21.2 mg/mL in dimethyl sulfoxide (DMSO), the compound is strictly insoluble in water and ethanol . Furthermore, HMN-214 is highly sensitive to moisture; the use of hygroscopic, moisture-contaminated DMSO significantly reduces its solubility and can lead to precipitation during stock solution preparation . Procurement protocols must pair HMN-214 with newly opened, anhydrous DMSO to ensure reproducible concentration gradients for high-throughput screening.

Evidence DimensionStock solution solubility and stability
Target Compound DataHMN-214: ≥21.2 mg/mL in anhydrous DMSO
Comparator Or BaselineMoisture-contaminated DMSO or Aqueous Buffers: Insoluble / prone to precipitation
Quantified DifferenceRequires strictly anhydrous conditions to maintain >20 mg/mL stock viability
ConditionsLaboratory preparation of >10 mM stock solutions for biological assays

Buyers must ensure strict handling protocols and procure anhydrous solvents alongside HMN-214 to prevent costly formulation failures in preclinical assays.

In Vivo Oral Efficacy Studies in Solid Tumor Xenografts

Due to its dose-proportional pharmacokinetic profile, HMN-214 is the preferred compound for continuous oral dosing regimens in murine xenograft models of solid tumors (e.g., neuroblastoma, NSCLC, and prostate cancer) [1]. It eliminates the need for complex intravenous formulations required by its active metabolite, HMN-176, streamlining preclinical in vivo workflows.

Mechanistic Probing of Non-ATP-Competitive Kinase Inhibition

HMN-214 is ideally suited for chemoinformatics and structural biology workflows seeking to differentiate spatial kinase inhibitors from traditional ATP-competitive binders. By acting as an 'anticentrosome' agent that alters PLK1 localization rather than enzymatic function, it serves as a critical benchmark for developing next-generation allosteric or localization-modifying oncology drugs [2].

Reversal of Multidrug Resistance (MDR) in Refractory Cell Lines

In translational oncology research, HMN-214 is deployed to study the downregulation of the MDR1 gene and the restoration of chemosensitivity. Its ability to suppress MDR1 mRNA expression via NF-Y targeting makes it a highly valuable procurement choice for laboratories screening combination therapies against taxane- or vincristine-resistant tumor models [3].

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Exact Mass

424.10929292 Da

Monoisotopic Mass

424.10929292 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

94E9UR0RFR

Wikipedia

Hmn-214

Dates

Last modified: 08-15-2023
1. Schoffski, Patrick. Polo-like kinase (PLK) inhibitors in preclinical and early clinical development in oncology. Oncologist (2009), 14(6), 559-570. CODEN: OCOLF6 ISSN:1083-7159. CAN 152:421294 AN 2009:879296
2. Low, Jonathan; Chakravartty, Arunava; Blosser, Wayne; Dowless, Michele; Chalfant, Christopher; Bragger, Patty; Stancato, Louis. Phenotypic fingerprinting of small molecule cell cycle kinase inhibitors for drug discovery. Current Chemical Genomics (2009), 3 13-21. CODEN: CCGUAQ ISSN:1875-3973. CAN 152:254294 AN 2009:623851
3. Xiang, Youbin; Jaspersen, Sue; Florens, Laurence; Smith, Sarah Kendall; Hawley, R. Scott. Inhibition of Polo kinase by Matrimony protein maintains G2 arrest in the meiotic cell cycle. U.S. Pat. Appl. Publ. (2009), 41 pp. CODEN: USXXCO US 2009123934 A1 20090514 CAN 150:533852 AN 2009:587922
4. Hu, Laixing; Li, Zhou-rong; Wang, Yue-ming; Jiang, Jian-dong; Boykin, David W. Structure-activity relationships of novel pyridinyl and pyrimidinyl carbazole sulfonamides as antiproliferative agents. Abstracts, 58th Southeast Regional Meeting of the American Chemical Society, Augusta, GA, United States, November 1-4 (2006), SRM06-194. CODEN: 69INUY AN 2006:1190723
5. Palazzo, Robert E. Marine invertebrate gametes and embryos as an assay system for therapeutic screening. U.S. Pat. Appl. Publ. (2006), 12pp. CODEN: USXXCO US 2006240402 A1 20061026 CAN 145:432189 AN 2006:1123520
6. Garland, Linda L.; Taylor, Charles; Pilkington, Deborah L.; Cohen, Jan L.; Von Hoff, Daniel D. A Phase I Pharmacokinetic Study of HMN-214, a Novel Oral Stilbene Derivative with Polo-Like Kinase-1-Interacting Properties, in Patients with Advanced Solid Tumors. Clinical Cancer Research (2006), 12(17), 5182-5189. CODEN: CCREF4 ISSN:1078-0432. CAN 146:454294 AN 2006:899334
7. Medina-Gundrum, Leticia; Cerna, Cesario; Gomez, Lionel; Izbicka, Elzbieta. Investigation of HMN-176 anticancer activity in human tumor specimens in vitro and the effects of HMN-176 on differential gene expression. Investigational New Drugs (2005), 23(1), 3-9. CODEN: INNDDK ISSN:0167-6997. CAN 142:290700 AN 2004:930695
8. Tanaka, Hideki; Ohshima, Nobuko; Ikenoya, Mami; Komori, Kinuyo; Katoh, Fumitaka; Hidaka, Hiroyoshi. HMN-176, an Active Metabolite of the Synthetic Antitumor Agent HMN-214, Restores Chemosensitivity to Multidrug-Resistant Cells by Targeting the Transcription Factor NF-Y. Cancer Research (2003), 63(20), 6942-6947. CODEN: CNREA8 ISSN:0008-5472. CAN 140:174617 AN 2003:845423
9. Takagi, Manabu; Honmura, Takuya; Watanabe, Shuuji; Yamaguchi, Reiko; Nogawa, Masaki; Nishimura, Ikumi; Katoh, Fumitaka; Matsuda, Masato; Hidaka, Hiroyoshi. In vivo antitumor activity of a novel sulfonamide, HMN-214, against human tumor xenografts in mice and the spectrum of cytotoxicity of its active metabolite, HMN-176. Investigational New Drugs (2003), 21(4), 387-399. CODEN: INNDDK ISSN:0167-6997. CAN 141:16960 AN 2003:833144
10. Bayes M; Rabasseda X; Prous J R Gateways to clinical trials. Methods and findings in experimental and clinical pharmacology (2004), 26(8), 639-63. Journal code: 7909595. ISSN:0379-0355. PubMed ID 15605126 AN 2004629312

Explore Compound Types